N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound characterized by its unique structural features, including a quinazoline core, a cyclopropyl moiety, and a thioether linkage. This compound falls under the category of benzamides due to its structural similarities with benzamide derivatives. Its molecular formula is , and it has a molecular weight of approximately 367.4 g/mol. The compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly as a kinase inhibitor in cancer research.
The compound is synthesized through multi-step organic reactions, often involving various reagents and conditions tailored to achieve specific structural modifications. It is classified as a thioamide due to the presence of a sulfur atom in its structure, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves several key steps:
The molecular structure of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can be represented with the following details:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide |
| InChI | InChI=1S/C20H18FN3OS/c1-12... |
| InChI Key | DUWZATXPKJXVSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F |
This structure highlights the compound's complexity and potential for diverse interactions within biological systems.
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo several chemical reactions:
These reactions demonstrate the compound's versatility and potential for further chemical transformations.
The mechanism of action for N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide likely involves binding to specific molecular targets such as kinases, inhibiting their activity. This inhibition disrupts signaling pathways critical for cell proliferation and survival, positioning the compound as a promising candidate for anticancer therapies.
The physical properties of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide include:
Chemical properties include its reactivity with various nucleophiles and electrophiles, which can be exploited in synthetic pathways to derive novel derivatives with enhanced biological activities.
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide has several potential applications:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3